Ethyl 5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-(((4-chlorophenyl)thio)methyl)isoxazole-3-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring This particular compound is characterized by the presence of an ethyl ester group, a chlorophenyl thioether moiety, and a carboxylate group attached to the isoxazole ring
Preparation Methods
The synthesis of Ethyl 5-(((4-chlorophenyl)thio)methyl)isoxazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds with hydroxylamine.
Introduction of the chlorophenyl thioether group: This step involves the nucleophilic substitution reaction where a chlorophenyl thiol reacts with a suitable electrophilic intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 5-(((4-chlorophenyl)thio)methyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.
Scientific Research Applications
Ethyl 5-(((4-chlorophenyl)thio)methyl)isoxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence, which can be applied in electronic devices and sensors.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules, which can be utilized in various industrial applications, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(((4-chlorophenyl)thio)methyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl thioether moiety can interact with hydrophobic pockets in proteins, while the isoxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Ethyl 5-(((4-chlorophenyl)thio)methyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate: This compound has a similar isoxazole ring structure but differs in the position and type of substituents, which can affect its chemical and biological properties.
Methyl 5-(((4-chlorophenyl)thio)methyl)isoxazole-3-carboxylate: This compound has a methyl ester group instead of an ethyl ester, which can influence its reactivity and solubility.
4-Chlorophenyl isoxazole-3-carboxylate: This compound lacks the thioether group, which can significantly alter its chemical behavior and biological activity.
The uniqueness of Ethyl 5-(((4-chlorophenyl)thio)methyl)isoxazole-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
823219-87-0 |
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Molecular Formula |
C13H12ClNO3S |
Molecular Weight |
297.76 g/mol |
IUPAC Name |
ethyl 5-[(4-chlorophenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO3S/c1-2-17-13(16)12-7-10(18-15-12)8-19-11-5-3-9(14)4-6-11/h3-7H,2,8H2,1H3 |
InChI Key |
RAHUOLTVBVIILS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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